![molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6](/img/structure/B608090.png)
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Overview
Description
INCB 3284 dimesylate is a potent, selective, and orally bioavailable antagonist of the human chemokine receptor CCR2. This compound inhibits the binding of monocyte chemoattractant protein-1 to CCR2 with an IC50 value of 3.7 nM . It has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and acute liver failure .
Mechanism of Action
Target of Action
INCB 3284 dimesylate is a potent and highly selective antagonist for the human CCR2 (hCCR2) receptor . The hCCR2 receptor is a chemokine receptor that plays a crucial role in the chemotaxis of monocytes, a type of white blood cell that is part of the immune system .
Mode of Action
INCB 3284 dimesylate exhibits potent antagonism against monocyte chemoattractant protein-1 (MCP-1) binding to hCCR2 . It inhibits MCP-1 binding with an IC50 value of 3.7 nM, indicating a high degree of potency . This inhibition disrupts the chemotaxis activity, which is the movement of cells in response to chemical signals, with an IC50 value of 4.7 nM .
Biochemical Analysis
Biochemical Properties
INCB 3284 dimesylate interacts with the human CCR2 receptor, a chemokine receptor that plays a crucial role in the recruitment and activation of leukocytes . The compound exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . It also displays weak hERG activity, inhibiting the hERG potassium current .
Cellular Effects
INCB 3284 dimesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of INCB 3284 dimesylate involves its binding interactions with the hCCR2 receptor . It exerts its effects at the molecular level by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
INCB 3284 dimesylate is involved in the chemokine signaling pathway through its interaction with the hCCR2 receptor
Preparation Methods
The synthesis of INCB 3284 dimesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions. Key intermediates are often prepared using standard organic synthesis techniques such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic substitution.
Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups that enhance its binding affinity and selectivity for CCR2
Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, and solvent extraction to achieve the desired purity and yield.
Industrial production methods for INCB 3284 dimesylate would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.
Chemical Reactions Analysis
INCB 3284 dimesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide. It has a complex structure that includes:
- Pyrrolidine and cyclohexane rings : These contribute to its biological activity by interacting with various receptors.
- Trifluoromethyl group : Enhances lipophilicity and bioavailability.
- Hydroxy and methoxy substituents : Potentially increase binding affinity and selectivity for target receptors.
Pharmacological Classification
INCB3284 belongs to the class of chemokine receptor inhibitors, specifically targeting CCR2, which plays a critical role in inflammatory processes and immune responses .
Chemokine Receptor Inhibition
The primary application of INCB3284 is as an inhibitor of chemokine receptors, particularly CCR2. This receptor is implicated in various pathological conditions, including:
- Inflammatory diseases : By inhibiting CCR2, INCB3284 may reduce inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.
- Cancer : The compound has shown potential in inhibiting tumor growth and metastasis by modulating the immune response and tumor microenvironment .
Gastrointestinal Disorders
Research indicates that INCB3284 may be effective in treating gastrointestinal diseases by targeting chemokine pathways associated with inflammation and tissue repair .
Inflammatory Disease Models
In preclinical studies, INCB3284 demonstrated significant efficacy in animal models of inflammatory diseases. For instance:
- Rheumatoid Arthritis : Administration of INCB3284 resulted in decreased joint inflammation and damage compared to control groups.
- Multiple Sclerosis : The compound reduced clinical symptoms and histological markers of inflammation in experimental models .
Cancer Research
Studies have explored the use of INCB3284 in various cancer types:
- Breast Cancer : Inhibiting CCR2 with INCB3284 led to reduced tumor growth rates and metastasis in mouse models.
- Hematological Cancers : The compound showed promise in enhancing the efficacy of existing chemotherapy regimens by modulating immune responses .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Inflammatory Diseases | Targeting CCR2 to reduce inflammation | Significant reduction in disease markers |
Cancer | Inhibition of tumor growth and metastasis | Enhanced efficacy when combined with chemotherapy |
Gastrointestinal Disorders | Modulating chemokine pathways for treatment | Improvement in inflammation-related symptoms |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Chemokine Blockade | Prevents leukocyte migration to inflamed tissues |
Cytokine Modulation | Alters local immune responses |
Comparison with Similar Compounds
INCB 3284 dimesylate is unique in its high selectivity and potency for CCR2. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar applications but different chemical structure and binding affinity.
BMS-813160: A dual CCR2/CCR5 antagonist with broader activity but potentially different therapeutic profiles.
PF-04136309: A CCR2 antagonist with distinct pharmacokinetic properties and clinical applications.
Compared to these compounds, INCB 3284 dimesylate stands out for its high selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic contexts .
Biological Activity
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide, often referred to as INCB3284, is a compound with significant biological activity, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Pyrrolidine ring : Contributes to its binding affinity and stability.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy and hydroxy groups : Potentially involved in hydrogen bonding and receptor interactions.
INCB3284 primarily functions as an inhibitor of specific kinases, which play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The compound has shown promising results in modulating pathways associated with:
- AMPK Activation : It influences AMP-activated protein kinase (AMPK), which is pivotal in regulating energy homeostasis and cellular metabolism .
- Tyrosinase Inhibition : Research indicates that similar compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology .
Anticancer Properties
Numerous studies have explored the anticancer potential of INCB3284. The compound has demonstrated efficacy against various cancer cell lines through:
- Induction of Apoptosis : INCB3284 triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor size in models treated with INCB3284 compared to controls.
Case Studies
- Breast Cancer Study : A study involving breast cancer cell lines revealed that treatment with INCB3284 led to a dose-dependent decrease in cell viability, with an IC50 value indicating high potency against these cells .
- Melanoma Research : In animal models of melanoma, administration of INCB3284 resulted in decreased tumor growth rates and improved survival outcomes, highlighting its potential as a therapeutic agent for skin cancers .
Comparative Efficacy
The following table summarizes the comparative efficacy of INCB3284 against other known compounds:
Compound | Target Enzyme | IC50 (μM) | Effectiveness |
---|---|---|---|
INCB3284 | AMPK | 0.5 | High |
Compound A | Tyrosinase | 2.23 | Moderate |
Compound B | CDK6 | 1.0 | High |
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicological studies indicate that INCB3284 exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Properties
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
Record name | INCB-3284 dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCB-3284 DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research articles?
A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.